3-Bromo-5-(pyridin-3-ylamino)-benzamide
Description
3-Bromo-5-(pyridin-3-ylamino)-benzamide is a brominated benzamide derivative featuring a pyridin-3-ylamino substituent at the 5-position of the aromatic ring. Its molecular formula is C₁₂H₉BrN₃O, with a molecular weight of 307.12 g/mol.
Properties
Molecular Formula |
C12H10BrN3O |
|---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
3-bromo-5-(pyridin-3-ylamino)benzamide |
InChI |
InChI=1S/C12H10BrN3O/c13-9-4-8(12(14)17)5-11(6-9)16-10-2-1-3-15-7-10/h1-7,16H,(H2,14,17) |
InChI Key |
XFMWNCFAAWGORD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC2=CC(=CC(=C2)C(=O)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Core Structure: The target compound’s benzamide core distinguishes it from pyridine (e.g., 2-Bromo-3-methylpyridine ) or pyridazinone derivatives (e.g., 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one ). The amide group enables hydrogen bonding, critical for protein target interactions.
Substituent Effects: Bromo Position: Bromine at the 3-position (target) vs. 2-position (2-Bromo-3-methylpyridine ) alters steric hindrance and electronic effects. Meta-substitution may enhance binding specificity in kinase inhibitors. Trifluoromethyl Group: Present in the kinase inhibitor MM3374.10-0025 , this group increases lipophilicity and metabolic stability compared to the target compound’s pyridin-3-ylamino group. Methoxy vs. Amino Groups: 5-Bromo-3-methoxypyridin-2-amine has higher lipophilicity but reduced hydrogen-bonding capacity compared to the target’s amino substituent.
Molecular Weight and Complexity :
- Larger derivatives like MM3374.10-0025 (MW 528.32) may face challenges in bioavailability, whereas simpler analogs (e.g., 2-Bromo-3-methylpyridine, MW 172.02 ) lack the pharmacophoric benzamide motif.
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